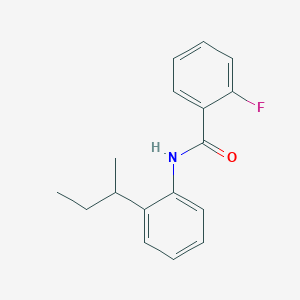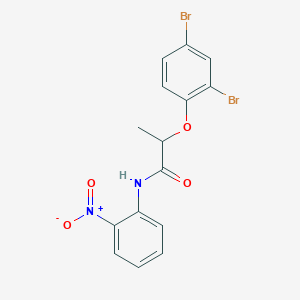
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide, also known as NBQX, is a potent and selective competitive antagonist of AMPA and kainate receptors. It is widely used in scientific research to study the role of these receptors in various physiological and pathological processes.
Mécanisme D'action
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide acts as a competitive antagonist of AMPA and kainate receptors by binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. By blocking the activation of these receptors, 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide inhibits the influx of calcium ions and the subsequent depolarization of the postsynaptic membrane, leading to the suppression of excitatory synaptic transmission.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide has been shown to have a variety of biochemical and physiological effects. It can block the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. It can also prevent the development of kindling, a model of epilepsy, in the amygdala. In addition, 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide has been shown to reduce the excitotoxicity and neurodegeneration associated with ischemia, traumatic brain injury, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is its high potency and selectivity for AMPA and kainate receptors, which allows for precise manipulation of these receptors in vitro and in vivo. Another advantage is its water solubility, which facilitates its administration and delivery. However, one limitation of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is its short half-life, which requires frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the use of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide in scientific research. One direction is the investigation of the role of AMPA and kainate receptors in the regulation of emotional and social behaviors, such as anxiety, depression, and aggression. Another direction is the exploration of the therapeutic potential of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide in the treatment of neurological and psychiatric disorders, such as epilepsy, stroke, traumatic brain injury, Alzheimer's disease, and schizophrenia. Additionally, the development of novel analogs and derivatives of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide may provide new tools for the modulation of AMPA and kainate receptors.
Méthodes De Synthèse
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is synthesized by the reaction of 2,4-dibromophenol with 2-nitrobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then acylated with 3-bromopropionyl chloride to obtain 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide.
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is widely used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes. It has been used to investigate the involvement of these receptors in synaptic plasticity, learning and memory, epilepsy, neurodegeneration, and pain.
Propriétés
Formule moléculaire |
C15H12Br2N2O4 |
|---|---|
Poids moléculaire |
444.07 g/mol |
Nom IUPAC |
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide |
InChI |
InChI=1S/C15H12Br2N2O4/c1-9(23-14-7-6-10(16)8-11(14)17)15(20)18-12-4-2-3-5-13(12)19(21)22/h2-9H,1H3,(H,18,20) |
Clé InChI |
ZIBVJAULSWTVGC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




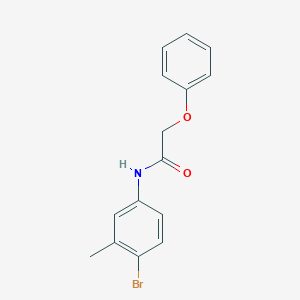

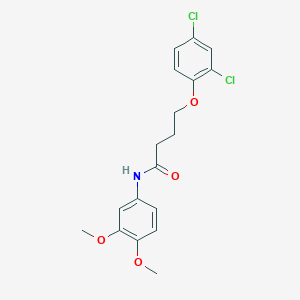
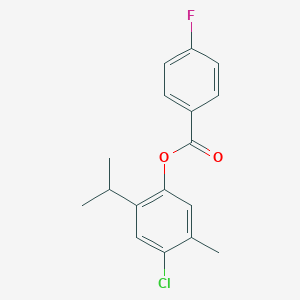
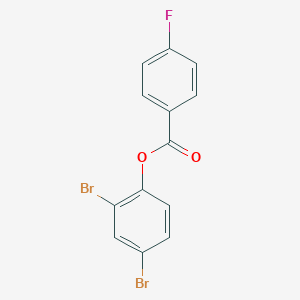
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
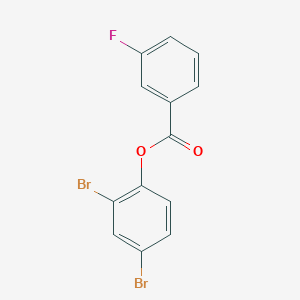
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)

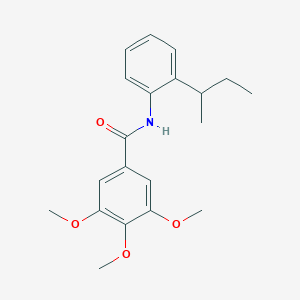
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)

